[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine
Description
[5-(4-Bromophenyl)-2-furyl]-N-methylmethanamine is a furan-derived secondary amine characterized by a 4-bromophenyl substituent at the 5-position of the furan ring and an N-methylmethanamine group at the 2-position. The compound is structurally related to bioactive furan derivatives, though its specific pharmacological profile remains understudied. It is commercially available as a hydrochloride salt (sc-355400, Santa Cruz Biotechnology), indicating its use in research settings . The molecular formula is inferred as C₁₂H₁₂BrNO, with a molar mass of 266.14 g/mol.
Properties
IUPAC Name |
1-[5-(4-bromophenyl)furan-2-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXGLWXDVMXQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
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Step 1: Synthesis of 5-(4-bromophenyl)-2-furyl precursor
Reactants: 4-bromophenylboronic acid, 2-furylboronic acid
Catalyst: Palladium(II) acetate
Conditions: Base (e.g., potassium carbonate), solvent (e.g., toluene), temperature (80-100°C)
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Step 2: Formation of N-methylmethanamine group
Reactants: 5-(4-bromophenyl)-2-furyl precursor, methylamine
Conditions: Solvent (e.g., ethanol), temperature (room temperature to 50°C)
Industrial Production Methods
Industrial production of [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its bromophenyl group can be radiolabeled, making it useful in imaging studies and receptor binding assays.
Medicine
In medicine, [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine has potential applications as a pharmaceutical intermediate. It can be modified to create compounds with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the fine-tuning of material characteristics.
Mechanism of Action
The mechanism of action of [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furyl ring can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan Derivatives with Bromophenyl Substituents
a) [5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide
- Structure : Features a 3-bromophenyl group and a hydrazide moiety.
- Activity : Acts as a selective FPR2 agonist, inducing TNFα production, calcium mobilization, and chemotaxis in immune cells .
- Key Difference : The 3-bromophenyl substituent and hydrazide group enhance receptor specificity compared to the target compound’s 4-bromophenyl and methanamine groups.
b) 5-[(4-Bromophenyl)iminomethyl]-N-methyl-N-phenylfuran-2-amine (CAS 763864-63-7)
Nitrofuran Derivatives with Carcinogenic Activity
a) N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
- Structure : Nitrofuran core with a thiazolyl group.
- Activity: Potent bladder carcinogen in rats (29/30 rats developed carcinomas) .
b) Formic Acid 2-[4-(5-Nitro-2-furyl)-2-thiazolyl]hydrazide
- Activity: Induced stomach adenocarcinoma (21/22 mice) and leukemia (19/22 mice) .
- Mechanistic Insight : Nitrofurans’ nitro group is metabolized to reactive intermediates, causing DNA damage. Bromine’s lower redox activity in the target compound might mitigate such effects.
Pyridazinone-Based FPR Agonists
- Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Activity : Mixed FPR1/FPR2 agonist with chemotactic effects in neutrophils .
- Structural Contrast: The pyridazinone core differs from the furan ring in the target compound, highlighting how heterocycle choice impacts receptor selectivity.
Data Tables
Table 1. Structural and Pharmacological Comparison
Research Findings and Gaps
- Toxicity Profile: Nitrofuran derivatives are carcinogenic due to nitro group metabolism , but bromine’s inert nature in the target compound suggests a safer profile.
- Synthetic Accessibility : The target compound’s synthesis may parallel methods for 5-(substituted phenyl)-N-methyl-furan-2-sulfonamides, though specific yields are unreported .
Biological Activity
[5-(4-bromophenyl)-2-furyl]-N-methylmethanamine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine is CHBrNO, with a molecular weight of 266.13 g/mol. The compound features a furan ring and a bromophenyl group, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, contributing to its potential anticancer and antimicrobial effects.
- Receptor Modulation: It can bind to receptors, altering their activity and leading to therapeutic effects.
Anticancer Activity
Research indicates that derivatives of furan compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:
- In vitro Studies: Compounds with structural similarities demonstrated significant antiproliferative effects against human cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights: The interaction with microtubules and modulation of cell cycle progression are common pathways through which these compounds exert their anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing Methods: The agar well diffusion method has been employed to assess antibacterial activity against resistant bacterial strains.
- Findings: Preliminary results suggest that [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine exhibits promising activity against multidrug-resistant bacteria, particularly Acinetobacter baumannii .
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine on human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Action
Another study focused on the antibacterial properties of the compound against NDM-producing bacteria. The results showed that it was more effective than several commercially available antibiotics, highlighting its potential as a new therapeutic agent for treating resistant infections .
Comparative Analysis
To better understand the unique properties of [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine, a comparison with related compounds is useful:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| [5-(4-bromophenyl)-2-furyl]-N-methylmethanamine | Moderate | High | Bromophenyl and furan moieties |
| 5-(4-Bromophenyl)-2-furaldehyde | Low | Moderate | Aldehyde functional group |
| 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide | High | Low | Pyrazole ring enhances potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
